REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[CH3:13][N:14]([CH3:20])[CH:15]1[CH2:19][CH2:18][NH:17][CH2:16]1>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([N:17]2[CH2:18][CH2:19][CH:15]([N:14]([CH3:20])[CH3:13])[CH2:16]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
CN(C1CNCC1)C
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residue was purified by flash chromatography (silica gel, dichloromethane/gradient with MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)S(=O)(=O)N1CC(CC1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |